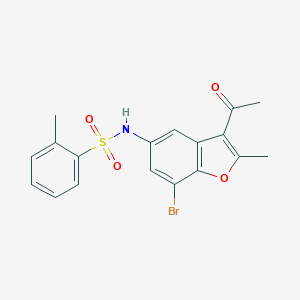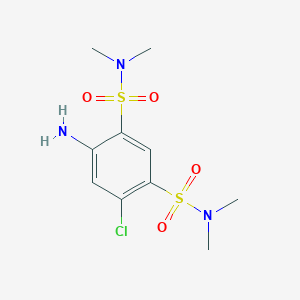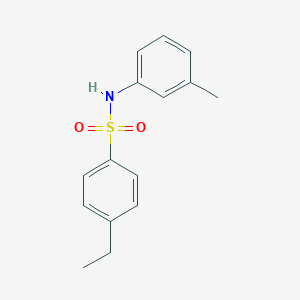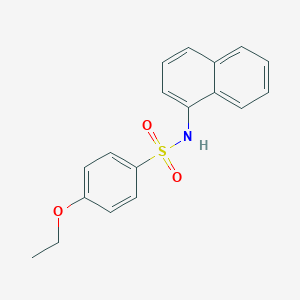![molecular formula C16H27ClN2O B281809 N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine, also known as CMA-676, is a chemical compound that has been extensively studied in the field of cancer research. It belongs to the category of small molecule drugs that are designed to target cancer cells specifically.
Wirkmechanismus
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine targets cancer cells by binding to the CD33 antigen, which is overexpressed on the surface of leukemia cells and some other types of cancer cells. Once bound to the CD33 antigen, N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is internalized by the cancer cell, where it releases a toxic payload that induces cell death. The mechanism of action of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is highly specific to cancer cells and does not affect normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine are related to its mechanism of action. N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine induces cell death in cancer cells, leading to the shrinkage of tumors. It has been shown to be effective in inducing remission in patients with leukemia and lymphoma. N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine has several advantages for lab experiments. It is a targeted therapy that specifically targets cancer cells, making it an attractive option for cancer research. It has been extensively studied in preclinical and clinical trials, providing a wealth of information on its mechanism of action and efficacy. However, the synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a complex process that requires expertise in organic chemistry, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine. One direction is the exploration of its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the development of new targeted therapies that can complement the effects of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine. Additionally, the use of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine in the treatment of solid tumors is an area of active research. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is an important area of research that can increase its availability for cancer research.
Conclusion:
In conclusion, N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a promising targeted therapy that has shown efficacy in the treatment of various types of cancer. Its mechanism of action is highly specific to cancer cells, making it an attractive option for cancer research. The synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a complex process that requires expertise in organic chemistry, but its extensive preclinical and clinical data provide a wealth of information for researchers. The future directions for the research and development of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine include its use in combination with other cancer therapies, the development of new targeted therapies, the treatment of solid tumors, and the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine involves a series of chemical reactions that start with the reaction of 6-aminohexanol with 2-methoxybenzyl chloride to form 6-[(2-methoxybenzyl)amino]hexanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine. The synthesis of N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine is a targeted therapy that specifically targets cancer cells, sparing normal cells from damage. This makes it an attractive option for cancer treatment.
Eigenschaften
Molekularformel |
C16H27ClN2O |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N//'-[(2-methoxyphenyl)methyl]hexane-1,6-diamine |
InChI |
InChI=1S/C16H27ClN2O/c1-20-16-9-5-4-8-15(16)14-19-12-7-3-2-6-11-18-13-10-17/h4-5,8-9,18-19H,2-3,6-7,10-14H2,1H3 |
InChI-Schlüssel |
XZKWCRKMRIXMNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCl |
Kanonische SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)


![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)


![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)